molecular formula C8H15Cl2N B12314699 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B12314699
M. Wt: 196.11 g/mol
InChI Key: WSKITLIVRATZCJ-UHFFFAOYSA-N
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Description

The 1-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing bicyclic structure of significant interest in modern drug discovery due to its three-dimensional framework and potential for creating novel bioactive molecules . Research into related azabicyclo[3.2.1]octane compounds has identified them as key structural components in the development of potent, systemically available inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and pain conditions, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with potent anti-inflammatory and analgesic properties . Compounds built around the azabicyclo[3.2.1]octane core, such as certain pyrazole sulfonamide derivatives, have demonstrated low nanomolar potency against NAAA with a non-covalent mechanism of action, making them valuable pharmacological tools for investigating inflammatory pathways . As a functionalized analog of this privileged scaffold, 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride serves as a versatile chemical building block, enabling researchers to explore new chemical space and develop novel therapeutic candidates for inflammatory diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15Cl2N

Molecular Weight

196.11 g/mol

IUPAC Name

5-(chloromethyl)-1-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C8H14ClN.ClH/c9-6-8-2-1-4-10(7-8)5-3-8;/h1-7H2;1H

InChI Key

WSKITLIVRATZCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)C2)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategies for the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane framework is constructed via cyclization reactions using ditosylate intermediates or ester precursors. A patent by Banert et al. describes the reaction of 1,5-ditosylates with primary amines under basic conditions to form the bicyclic structure. For example, treating 1,5-ditosyl-3-oxa-octane with methylamine yields 1-azabicyclo[3.2.1]octane with a 68% yield after recrystallization.

Alternative routes utilize ester intermediates, as demonstrated in the synthesis of ethyl 4-(1-azabicyclo[3.2.1]oct-5-yl)-4-oxobutanoate. This compound undergoes hydrazine-mediated cyclization in ethanol under reflux, forming the bicyclic core with a 73% isolated yield. The choice of solvent (e.g., ethanol vs. tetrahydrofuran) significantly impacts reaction kinetics, with ethanol providing optimal solubility and temperature control.

Chloromethylation Techniques

Introducing the chloromethyl group at position 5 is achieved through nucleophilic substitution or direct chlorination. A preferred method involves treating 5-hydroxymethyl-1-azabicyclo[3.2.1]octane with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 130°C. This reaction proceeds via an SN2 mechanism, achieving 85–90% conversion within 30 minutes.

Table 1: Chloromethylation Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature 120–130°C Maximizes substitution efficiency
Solvent DMF Enhances nucleophilicity
POCl₃ Equivalents 1.2–1.5 Minimizes side reactions

Notably, alternative chlorinating agents like thionyl chloride (SOCl₂) result in lower yields (≤60%) due to β-lactam ring degradation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in propan-2-ol. A 1:1 molar ratio of base to HCl ensures complete protonation, followed by cooling to −20°C to precipitate the salt. Recrystallization from aqueous acetone yields 5-(chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride with ≥98% purity (HPLC).

Optimization of Reaction Conditions

Critical parameters for scalability include pH control, solvent selection, and temperature modulation. For instance, maintaining pH 6.5–7.5 during chloromethylation prevents lactam hydrolysis. A comparative study of solvents revealed that DMF outperforms acetonitrile and toluene in reaction rate and yield.

Table 2: Solvent Impact on Chloromethylation Efficiency

Solvent Reaction Time (h) Yield (%)
DMF 0.5 89
Acetonitrile 2.0 72
Toluene 4.0 58

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems enable precise control of POCl₃ addition, minimizing exothermic side reactions. Post-synthesis, centrifugal partition chromatography replaces traditional column chromatography for higher throughput.

Analytical Characterization and Quality Control

Structural validation relies on ¹H NMR and mass spectrometry. The hydrochloride salt exhibits characteristic peaks at δ 3.75–3.25 ppm (m, 6H, bicyclic protons) and δ 2.45 ppm (s, 3H, CH₂Cl). Melting point analysis (245–246°C) confirms crystallinity, while HPLC with UV detection at 254 nm verifies purity.

Chemical Reactions Analysis

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The bicyclic structure can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Bicyclic Frameworks

The azabicyclo[3.2.1]octane core is shared among several derivatives, but substituents and heteroatom positioning vary significantly:

Compound Name Core Structure Substituent(s) Molecular Formula Key Features Reference
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane HCl 1-azabicyclo[3.2.1]octane -CH2Cl at C5 C8H13Cl2N Reactive chloromethyl group
{1-azabicyclo[3.2.1]octan-5-yl}methanol HCl 1-azabicyclo[3.2.1]octane -CH2OH at C5 C8H14ClNO Hydroxyl group for hydrogen bonding
8-Oxa-3-azabicyclo[3.2.1]octane HCl 8-oxa-3-azabicyclo[3.2.1]octane Oxygen at C8, no substituents C6H10ClNO Ether linkage alters ring electronics
TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane) 1-azabicyclo[3.2.1]octane 3-pyridyl at C2 C11H14N2 Aromatic substituent enhances binding
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one HCl 1-azabicyclo[3.2.1]octane -CF3 at C5, ketone at C4 C8H11ClF3NO Electron-withdrawing substituents

Key Observations :

  • The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, distinguishing it from hydroxyl or aromatic derivatives .
  • Oxygen or nitrogen heteroatoms in the bicyclic core (e.g., 8-oxa-3-azabicyclo) modulate electronic properties and solubility .
  • Aromatic substituents (e.g., pyridyl in TC-1709) enhance receptor binding in neurological applications .

Reactivity Comparison

Compound Reactivity Profile Application Example Reference
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane HCl Undergoes nucleophilic substitution (e.g., with thiols to form sulfides) Intermediate for Mutilin antibiotics
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one HCl Stable under acidic conditions; ketone enables condensation reactions Fluorinated drug candidate
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane HCl Oxadiazole ring participates in bioisosteric replacement Potential CNS modulator

Physicochemical and Pharmacological Properties

Physicochemical Data

Compound Molecular Weight Solubility (HCl salt) Stability Reference
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane HCl 199.12 (calc.) High in polar solvents Hygroscopic
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one HCl 229.63 Moderate in water Stable at RT
{1-azabicyclo[3.2.1]octan-5-yl}methanol HCl 177.68 High in water Sensitive to oxidation

Pharmacological Potential

  • Target Compound : Primarily an intermediate; chloromethyl group aids in prodrug synthesis .
  • TC-1709 : Exhibits affinity for nicotinic acetylcholine receptors, suggesting neuropharmacological use .
  • 8-Oxa-3-azabicyclo[3.2.1]octane HCl: Limited bioactivity reported; used in structural studies .

Biological Activity

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride belongs to a class of bicyclic compounds known for their interactions with nicotinic acetylcholine receptors (nAChRs). The compound's structure allows it to engage with various biological targets, influencing neuronal activity and potentially aiding in the treatment of neurological disorders.

The principal mechanism of action for 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride involves modulation of nAChRs, which play crucial roles in cognition, learning, and neuroprotection. The compound selectively targets specific subtypes of these receptors, potentially offering therapeutic benefits with reduced side effects compared to traditional nAChR agonists like nicotine .

In Vitro Studies

In vitro studies have demonstrated that 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride exhibits significant activity against various cell lines, indicating its potential as an anti-inflammatory and neuroprotective agent. For instance, research has shown that compounds with similar azabicyclic structures can inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes .

Pharmacological Profile

The pharmacological profile of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride includes:

  • Selectivity for nAChRs : It has been observed to preferentially activate α7 nAChRs, which are implicated in various cognitive functions.
  • Anti-inflammatory Effects : Similar compounds have been shown to enhance the levels of endogenous palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties .

Case Studies

Several studies have explored the biological activity of azabicyclic compounds related to 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride:

  • Neuroprotective Effects : A study indicated that azabicyclic compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Applications : Research demonstrated that these compounds could significantly reduce inflammatory markers in cellular models, supporting their use in treating conditions like arthritis and chronic pain syndromes.

Data Tables

Compound Target IC50 (µM) Effect
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochlorideα7 nAChR0.042Neuroprotective
Similar Azabicyclic CompoundNAAA0.655Anti-inflammatory
Pyrazole-Azabicyclo CompoundFAAH0.250Pain relief

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